Methane, chloro(methylsulfonyl)-

Description

The exact mass of the compound Methane, chloro(methylsulfonyl)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methane, chloro(methylsulfonyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methane, chloro(methylsulfonyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

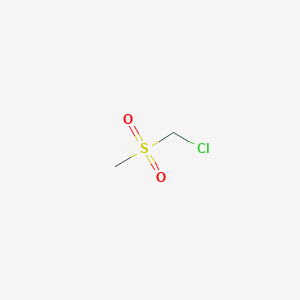

Structure

3D Structure

Properties

IUPAC Name |

chloro(methylsulfonyl)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5ClO2S/c1-6(4,5)2-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZMGJAFJUYKKLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40464985 | |

| Record name | Chloromethylsulfonylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40464985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2351-74-8 | |

| Record name | Chloro(methylsulfonyl)methane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2351-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloromethylsulfonylmethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40464985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | chloro(methanesulfonyl)methane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Chloro(methylsulfonyl)methane

Introduction

Chloro(methylsulfonyl)methane, also known as chloromethyl methyl sulfone, is a valuable reagent and building block in organic synthesis. Its utility stems from the presence of two key functional groups: the electron-withdrawing methylsulfonyl group (CH₃SO₂) and the reactive chloromethyl group (CH₂Cl). The sulfonyl group activates the adjacent methylene protons, making them susceptible to deprotonation and subsequent alkylation or condensation reactions. The chlorine atom, in turn, serves as a good leaving group, facilitating nucleophilic substitution reactions. This dual reactivity makes chloro(methylsulfonyl)methane a versatile precursor for the synthesis of a wide range of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

This technical guide provides a comprehensive overview of the primary synthetic routes to chloro(methylsulfonyl)methane. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the available methodologies. The guide will delve into the mechanistic underpinnings of each synthetic approach, provide detailed experimental protocols, and offer insights into the practical considerations for successful synthesis.

Synthetic Strategies

The synthesis of chloro(methylsulfonyl)methane can be broadly categorized into two main strategies:

-

Oxidation of a Pre-functionalized Sulfide: This is arguably the most direct and widely employed approach. It involves the synthesis of chloromethyl methyl sulfide, followed by its oxidation to the corresponding sulfone. The choice of oxidizing agent is critical to achieving high yields and avoiding over-oxidation or side reactions.

-

Chlorination of a Methyl Sulfone Precursor: This strategy starts with a readily available methyl sulfone, such as dimethyl sulfone, and introduces the chlorine atom at the α-position. This approach often involves the generation of a carbanion intermediate followed by reaction with a chlorinating agent.

This guide will explore each of these strategies in detail, providing both theoretical and practical insights.

Part 1: Synthesis via Oxidation of Chloromethyl Methyl Sulfide

This two-step approach is a robust and scalable method for preparing chloro(methylsulfonyl)methane. The overall transformation is depicted below:

Figure 1: General overview of the synthesis of chloro(methylsulfonyl)methane via the oxidation of chloromethyl methyl sulfide.

Step 1: Synthesis of Chloromethyl Methyl Sulfide

The initial step involves the α-chlorination of dimethyl sulfide. A common method for this transformation is the reaction of dimethyl sulfide with sulfuryl chloride (SO₂Cl₂).

Experimental Protocol: Synthesis of Chloromethyl Methyl Sulfide

Materials:

-

Dimethyl sulfide

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous dichloromethane (DCM) as solvent

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, dissolve dimethyl sulfide (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add sulfuryl chloride (1.0 eq) dropwise from the dropping funnel to the stirred solution. Maintain the temperature below 5 °C during the addition. The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to afford crude chloromethyl methyl sulfide.

-

Purify the crude product by vacuum distillation.

Step 2: Oxidation of Chloromethyl Methyl Sulfide to Chloro(methylsulfonyl)methane

The oxidation of the sulfide to the sulfone is the critical step in this sequence. Various oxidizing agents can be employed, with hydrogen peroxide being a common and environmentally friendly choice.

Experimental Protocol: Oxidation with Hydrogen Peroxide

This protocol is adapted from the synthesis of (chloromethyl)sulfonylethane and is a reliable method for this transformation.[1]

Materials:

-

Chloromethyl methyl sulfide

-

30% Hydrogen peroxide (H₂O₂)

-

Glacial acetic acid

Procedure:

-

In a round-bottom flask, dissolve chloromethyl methyl sulfide (1.0 eq) in glacial acetic acid.

-

Slowly add 30% hydrogen peroxide (2.2-2.5 eq) to the solution. The reaction is exothermic, and cooling may be necessary to maintain the temperature between 25-30 °C.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC or GC-MS.

-

Once the reaction is complete, pour the mixture into a beaker containing ice water.

-

The product, chloro(methylsulfonyl)methane, should precipitate as a white solid.

-

Collect the solid by vacuum filtration and wash it thoroughly with cold water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure chloro(methylsulfonyl)methane.

Causality and Mechanistic Insights

The oxidation of sulfides to sulfones with hydrogen peroxide in an acidic medium, such as acetic acid, proceeds through a stepwise mechanism. The sulfide sulfur acts as a nucleophile, attacking one of the oxygen atoms of the protonated hydrogen peroxide (or a peroxyacetic acid intermediate formed in situ). This results in the formation of a sulfoxide intermediate. A second oxidation step, mechanistically similar to the first, converts the sulfoxide to the sulfone. The use of a slight excess of hydrogen peroxide ensures the complete conversion of the sulfide to the sulfone. Glacial acetic acid serves as both a solvent and a catalyst for the reaction.

Figure 2: Simplified representation of the two-step oxidation of a sulfide to a sulfone using hydrogen peroxide.

Data Summary: Oxidation Route

| Step | Reactants | Reagents | Solvent | Typical Yield | Purity | Ref. |

| 1. Chlorination | Dimethyl sulfide | Sulfuryl chloride | Dichloromethane | >85% | >95% (after distillation) | [2] |

| 2. Oxidation | Chloromethyl methyl sulfide | Hydrogen peroxide, Acetic acid | Acetic acid | 80-90% | >98% (after recrystallization) | [1] |

Part 2: Synthesis via Chlorination of Dimethyl Sulfone

An alternative approach involves the direct chlorination of dimethyl sulfone (DMSO₂), which is a readily available and inexpensive starting material. This method typically requires the generation of the α-sulfonyl carbanion, which is then trapped with a suitable electrophilic chlorine source.

Figure 3: General pathway for the synthesis of chloro(methylsulfonyl)methane via chlorination of dimethyl sulfone.

Experimental Protocol: Chlorination of Dimethyl Sulfone

Materials:

-

Dimethyl sulfone (DMSO₂)

-

Strong base (e.g., n-butyllithium, sodium hydride)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), diethyl ether)

-

Chlorinating agent (e.g., carbon tetrachloride (CCl₄), N-chlorosuccinimide (NCS))

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an inert gas inlet, dissolve dimethyl sulfone (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (1.0-1.1 eq) in hexanes dropwise, maintaining the temperature below -70 °C. Stir the resulting mixture for 30-60 minutes at this temperature to ensure complete formation of the carbanion.

-

In a separate flask, prepare a solution of the chlorinating agent (e.g., CCl₄, 1.1 eq) in anhydrous THF.

-

Slowly add the solution of the chlorinating agent to the carbanion solution at -78 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Causality and Mechanistic Insights

The success of this method hinges on the acidity of the α-protons of dimethyl sulfone (pKa ≈ 31 in DMSO), which can be removed by a strong base to form a resonance-stabilized carbanion. The negative charge is delocalized onto the electronegative oxygen atoms of the sulfonyl group, which stabilizes the intermediate. This nucleophilic carbanion then reacts with an electrophilic chlorine source. Carbon tetrachloride can act as a chlorine source in this context, with the sulfonyl carbanion attacking the chlorine atom and displacing a trichloromethyl anion. N-chlorosuccinimide is another effective and often milder alternative.

The choice of base and reaction temperature is critical. Strong, non-nucleophilic bases like n-butyllithium are required to achieve complete deprotonation without competing side reactions. The low temperature (-78 °C) is necessary to maintain the stability of the organolithium reagent and the generated carbanion, preventing decomposition and undesired side reactions.

Spectroscopic Data

The identity and purity of the synthesized chloro(methylsulfonyl)methane can be confirmed by standard spectroscopic techniques.

| Technique | Expected Data | Reference |

| ¹H NMR | δ (ppm): ~3.5 (s, 3H, CH₃), ~4.5 (s, 2H, CH₂Cl) | General chemical shift knowledge |

| ¹³C NMR | δ (ppm): ~40 (CH₃), ~60 (CH₂Cl) | General chemical shift knowledge |

| IR (KBr) | ν (cm⁻¹): ~1320 & 1150 (asymmetric and symmetric SO₂ stretch) | [3] |

| Mass Spec (EI) | m/z: 128 (M⁺), 129 (M+1), 130 (M+2, due to ³⁷Cl isotope) | Calculated |

Conclusion

This guide has detailed the two primary synthetic routes for the preparation of chloro(methylsulfonyl)methane. The oxidation of chloromethyl methyl sulfide is a reliable and high-yielding method, particularly amenable to larger-scale synthesis. The direct chlorination of dimethyl sulfone offers an alternative approach utilizing a readily available starting material, though it requires the use of strong bases and cryogenic conditions. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available reagents, and equipment. Both methods, when executed with care and attention to the principles outlined in this guide, can provide access to this versatile and valuable synthetic intermediate.

References

-

Meyers, C. Y., Chan-Yu-King, R., Hua, D. H., Kolb, V. M., Matthews, W. S., Parady, T. E., ... & Xie, S. (2003). Unexpected Differences in the α-Halogenation and Related Reactivity of Sulfones with Perhaloalkanes in KOH−t-BuOH. The Journal of Organic Chemistry, 68(23), 8845-8855. [Link]

-

Makosza, M., & Surowiec, M. (2003). Chloromethyl Methyl Sulfone by Oxidation of Chloromethyl Methyl Sulfide. Organic Preparations and Procedures International, 35(4), 412-414. [Link]

-

Trost, B. M., & Ghadiri, M. R. (1984). A convenient synthesis of α-chloro sulfones. The Journal of Organic Chemistry, 49(21), 4080-4082. [Link]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

-

Gajda, T., & Matusiak, M. (2000). A convenient one-pot synthesis of chloromethyl sulfones from sulfonyl chlorides. Synthesis, 2000(11), 1537-1539. [Link]

- Hansen, M. M., & Moore, D. R. (2006). Reagents for the oxidation of sulfides to sulfones. In Handbook of Reagents for Organic Synthesis: Oxidizing and Reducing Agents (pp. 1-12). John Wiley & Sons.

- Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics (85th ed.). CRC press.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

-

Vilsmaier, E., & Sprugel, W. (1971). The Formation of α-Chloro Sulfides from Sulfides and from Sulfoxides. Journal of the American Chemical Society, 93(22), 5807-5808. [Link]

-

Makosza, M., & Surowiec, M. (2003). Chloromethyl Methyl Sulfone by Oxidation of Chloromethyl Methyl Sulfide. ChemInform, 34(44). [Link]

-

Kaczorowska, K., et al. (2016). Spectroscopic Probing of Solute–Solvent Interactions in Aqueous Methylsulphonylmethane (MSM) Solutions: An Integrated ATR-FTIR, Chemometric, and DFT Study. Molecules, 21(11), 1583. [Link]

Sources

A Guide to Quantum Chemical Calculations for Drug Discovery: Unveiling the Electronic Structure of Methane and Chloro(methylsulfonyl)methane

Introduction: From Molecular Blueprint to Functional Insight

In the landscape of modern drug discovery and materials science, understanding a molecule's electronic structure is paramount. This intricate arrangement of electrons governs a molecule's geometry, reactivity, and interactions with biological targets. Quantum chemical calculations provide a powerful lens to peer into this subatomic world, offering insights that can accelerate research and development. This in-depth technical guide serves as a practical introduction to the principles and applications of these calculations, designed for researchers, scientists, and drug development professionals.

We will navigate the theoretical underpinnings and practical workflows of electronic structure calculations using two illustrative case studies. We begin with methane (CH₄), the simplest organic molecule, to establish a foundational understanding of the computational process. We then apply these principles to a more complex, pharmaceutically relevant scaffold: chloro(methylsulfonyl)methane (CH₂ClSO₂CH₃). This second case study will demonstrate how to dissect the electronic influence of functional groups, a critical skill in rational drug design.

Pillar 1: The Theoretical Bedrock of Quantum Chemical Calculations

At the heart of quantum chemistry lies the goal of solving the Schrödinger equation for a given molecule. However, the exact solution is only feasible for the simplest systems. Consequently, a range of approximations and methods have been developed to provide accurate and computationally tractable solutions.

The Self-Consistent Field Approach: Hartree-Fock Theory

Hartree-Fock (HF) theory is a cornerstone of molecular orbital theory.[1][2] It approximates the complex, many-electron wavefunction as a single Slater determinant, which is a mathematical construct representing an antisymmetrized product of one-electron wavefunctions called molecular orbitals.[3] In the HF method, each electron is considered to move in an average electric field created by all other electrons, neglecting the explicit correlation between the motions of individual electrons.[3] This iterative process, where the orbitals are refined until the electric field they generate is consistent with the field used to calculate them, is known as the Self-Consistent Field (SCF) method.[2][4] While HF theory provides a qualitatively correct picture for many molecules, the neglect of electron correlation can limit its quantitative accuracy.[3]

A More Practical Powerhouse: Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the most widely used quantum chemical method due to its favorable balance of accuracy and computational cost.[5][6] Unlike HF theory, which focuses on the complex wavefunction, DFT is based on the principle that the ground-state energy and all other electronic properties of a molecule are uniquely determined by its electron density.[5][7] This significantly simplifies the problem.

The core of DFT lies in the use of exchange-correlation functionals, which are mathematical expressions that approximate the quantum mechanical effects of electron exchange and correlation.[6] Various families of functionals exist, from the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA) to hybrid functionals like the widely used B3LYP, which incorporates a portion of the exact exchange from HF theory. The choice of functional is a critical decision in any DFT calculation, as it directly impacts the accuracy of the results.

The Language of Electrons: Basis Sets

To solve the equations of either HF or DFT, the molecular orbitals must be represented by a set of mathematical functions known as a basis set.[8][9] These functions are typically centered on each atom in the molecule. The linear combination of these atomic-like orbitals forms the molecular orbitals.

Basis sets come in various sizes and complexities, and the choice represents a trade-off between accuracy and computational expense.[9] Some commonly used basis sets include:

-

Pople-style basis sets (e.g., 6-31G, 6-311+G(d,p)):* These are computationally efficient and widely used for a broad range of applications. The notation describes how the core and valence atomic orbitals are represented, with symbols like * or (d,p) indicating the addition of polarization functions, which are crucial for describing anisotropic electron distributions in bonded atoms.[10]

-

Correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These are designed to systematically converge towards the complete basis set limit, offering a pathway to highly accurate results, albeit at a higher computational cost.

For molecules containing elements beyond the second row, such as sulfur and chlorine in our second case study, the choice of basis set is particularly important to accurately describe their more complex electronic structures.[7][11]

Pillar 2: The Computational Workflow: A Self-Validating Protocol

A typical quantum chemical calculation follows a standardized, logical progression of steps. Each step builds upon the previous one, culminating in a comprehensive analysis of the molecule's electronic structure. This workflow is designed to be a self-validating system, with specific checks at each stage to ensure the reliability of the results.

Caption: A generalized workflow for quantum chemical calculations.

Experimental Protocol: A Step-by-Step Guide

Step 1: Building the Initial Molecular Structure The starting point is a three-dimensional model of the molecule. This can be constructed using molecular building software (e.g., GaussView, Avogadro) and is typically represented by a set of Cartesian coordinates for each atom. For our case studies, we will build the structures of methane and chloro(methylsulfonyl)methane.

Step 2: Geometry Optimization The initial structure is unlikely to be at its most stable energetic conformation. A geometry optimization is performed to find the coordinates that correspond to a minimum on the potential energy surface.[12][13][14] This is a crucial step, as many molecular properties are sensitive to the geometry. The optimization algorithm iteratively adjusts the atomic positions to minimize the calculated energy of the system.[15]

Step 3: Frequency Calculation Once a stationary point on the potential energy surface is found, a frequency calculation is performed.[11] This calculation serves two primary purposes:

-

Verification of the Minimum: A true energy minimum will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates that the structure is a transition state or a higher-order saddle point, not a stable minimum.[11]

-

Thermochemical Data: The calculated vibrational frequencies are used to compute important thermochemical properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.[11] They also allow for the prediction of the molecule's infrared (IR) spectrum.

Step 4: Electronic Structure Analysis With a validated minimum energy structure, a detailed analysis of the electronic properties can be undertaken. This includes:

-

Population Analysis: Methods like Mulliken population analysis[16][17] and Natural Bond Orbital (NBO) analysis[18][19] are used to calculate partial atomic charges, providing insight into the distribution of electrons within the molecule. NBO analysis is particularly powerful as it provides a chemically intuitive picture of bonding in terms of localized bonds and lone pairs.[18][19][20]

-

Molecular Orbital Analysis: The energies and spatial distributions of the molecular orbitals are examined. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as they are the frontier orbitals that play a key role in chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP is mapped onto the electron density surface to visualize the charge distribution and identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Case Study 1: Methane (CH₄) - A Foundational Calculation

Methane, with its simple tetrahedral geometry, provides an excellent starting point for understanding the practical application of the computational workflow.

Methodology

-

Software: Gaussian 16

-

Theoretical Method: DFT with the B3LYP functional

-

Basis Set: 6-31G*

-

Calculation Steps:

-

The initial structure of methane was built with tetrahedral symmetry.

-

A geometry optimization was performed using the Opt keyword.

-

A frequency calculation was subsequently performed using the Freq keyword to confirm a minimum energy structure and to obtain vibrational frequencies.

-

A population analysis was requested using the Pop=NBO keyword.

-

Results and Discussion

The geometry optimization converged to a perfect tetrahedral structure with C-H bond lengths of approximately 1.09 Å, in excellent agreement with experimental values. The subsequent frequency calculation yielded all positive vibrational frequencies, confirming that the optimized structure is a true energy minimum.

| Parameter | Calculated Value |

| C-H Bond Length | 1.091 Å |

| H-C-H Bond Angle | 109.47° |

| Lowest Vibrational Frequency | 1358 cm⁻¹ |

| HOMO Energy | -14.3 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 15.5 eV |

Table 1: Calculated Properties of Methane (B3LYP/6-31G*)

The NBO analysis reveals the expected covalent nature of the C-H bonds, with a small negative charge on the carbon atom and small positive charges on the hydrogen atoms, reflecting the slightly higher electronegativity of carbon. The large HOMO-LUMO gap is consistent with methane's known chemical stability.

Case Study 2: Chloro(methylsulfonyl)methane (CH₂ClSO₂CH₃) - An Advanced Application

This molecule presents a more complex electronic landscape due to the presence of the highly electronegative chlorine atom and the electron-withdrawing sulfonyl group.

Caption: A 2D representation of chloro(methylsulfonyl)methane.

Methodology

-

Software: Gaussian 16

-

Theoretical Method: DFT with the B3LYP functional

-

Basis Set: 6-31G*

-

Calculation Steps: The same workflow as for methane was followed: initial structure building, geometry optimization, frequency calculation, and NBO analysis.

Results and Discussion

The geometry optimization and frequency calculation confirmed a stable minimum energy conformation. The electronic structure, however, is markedly different from that of methane.

| Parameter | Calculated Value (Mulliken) | Calculated Value (NBO) |

| Charge on S | +0.85 | +1.98 |

| Charge on O | -0.50 | -0.92 |

| Charge on Cl | -0.15 | -0.21 |

| Charge on C (CH₂Cl) | -0.20 | -0.45 |

| Charge on C (CH₃) | -0.45 | -0.68 |

| HOMO Energy | -12.1 eV | |

| LUMO Energy | -1.5 eV | |

| HOMO-LUMO Gap | 10.6 eV |

Table 2: Calculated Electronic Properties of Chloro(methylsulfonyl)methane (B3LYP/6-31G*)

The NBO analysis reveals a highly polarized sulfonyl group, with a significant positive charge on the sulfur atom and large negative charges on the oxygen atoms.[1][3][9] This is a characteristic feature of the sulfonyl group and is attributed to the large electronegativity difference between sulfur and oxygen, as well as hyperconjugative interactions.[1][3] The chlorine atom also carries a substantial negative charge.

The HOMO is primarily localized on the lone pairs of the chlorine and oxygen atoms, while the LUMO is an antibonding orbital (σ*) associated with the S-C and S-O bonds. The significantly smaller HOMO-LUMO gap compared to methane suggests that chloro(methylsulfonyl)methane is more chemically reactive. The electrostatic potential map would visually confirm that the regions around the oxygen and chlorine atoms are electron-rich and are likely sites for electrophilic attack.

Conclusion: The Power of Predictive Chemistry

This guide has outlined the theoretical foundations and practical workflow for performing quantum chemical calculations to elucidate the electronic structure of molecules. Through the contrasting examples of methane and chloro(methylsulfonyl)methane, we have demonstrated how these computational tools can provide invaluable, quantitative insights into bonding, charge distribution, and reactivity. For researchers in drug development and materials science, mastering these techniques is not merely an academic exercise; it is a critical step towards the rational design of novel molecules with desired properties, ultimately accelerating the pace of innovation.

References

-

Sherrill, C. D. (2000). An Introduction to Hartree-Fock Molecular Orbital Theory. Georgia Institute of Technology. [Link]

-

Kent, P. R. (n.d.). 2.3 Hartree Fock theory. University of Cambridge. [Link]

-

ResearchGate. (2023). What is a basis set? [Link]

-

van Mourik, T., & Bühl, M. (2014). Density functional theory across chemistry, physics and biology. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 372(2011). [Link]

-

Fiveable. (n.d.). Density Functional Theory (DFT) | Computational Chemistry Class Notes. [Link]

-

Breslyn, W. (2021). How to Draw the Lewis Dot Structure for CH4: Methane. YouTube. [Link]

-

The Chemistry Tutor. (2025). How to Draw the Lewis Structure of Methane (CH₄) | Step-by-Step Chemistry Tutorial. YouTube. [Link]

-

Schlegel, H. B. (2011). Geometry optimization. Wiley Interdisciplinary Reviews: Computational Molecular Science, 1(5), 790-809. [Link]

-

Q-Chem. (n.d.). 8.1 Introduction to Basis Sets. Q-Chem Manual. [Link]

-

Wikipedia. (n.d.). Density functional theory. [Link]

-

Rowan Scientific. (n.d.). Frequencies and Thermochemistry. [Link]

-

Computational Chemistry Group. (n.d.). Natural Bond Orbital (NBO) Analysis. University of Zurich. [Link]

-

Gaussian, Inc. (n.d.). Gaussian.com | Expanding the limits of computational chemistry. [Link]

-

Wikipedia. (n.d.). Mulliken population analysis. [Link]

-

Wikipedia. (n.d.). Hartree–Fock method. [Link]

-

Quantum Nanoscience and Technology. (2018). Quantum Espresso Tutorial 2018_4: molecular structure calculations of H2O, CO2 and CH4 molecules. YouTube. [Link]

-

Wikipedia. (n.d.). Natural bond orbital. [Link]

-

Computational Chemistry Group. (n.d.). Mulliken population analysis. University of Zurich. [Link]

-

Q-Chem. (n.d.). 10.4 Vibrational Analysis. Q-Chem Manual. [Link]

-

Wikipedia. (n.d.). Gaussian (software). [Link]

-

Kaniselvan, M., et al. (2025). Learning from the electronic structure of molecules across the periodic table. arXiv. [Link]

-

InSilicoSci. (n.d.). Hartree Fock method: A simple explanation. [Link]

-

Chemistry Stack Exchange. (2025). How to calculate number of states for a molecule with 6-31g*?. [Link]

-

Denehy, E., White, J. M., & Williams, S. J. (2007). Electronic structure of the sulfonyl and phosphonyl groups: a computational and crystallographic study. Inorganic Chemistry, 46(21), 8871-8886. [Link]

-

Breslyn, W. (2021). Electron Geometry for CH4 (Methane). YouTube. [Link]

- Computational Chemistry Lab. (2009).

-

Wikipedia. (n.d.). HOMO and LUMO. [Link]

-

MDPI. (2022). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. Polymers, 14(21), 4735. [Link]

-

Hunt Research Group. (n.d.). Computational Inorganic Chemistry. Imperial College London. [Link]

-

Weinhold, F., & Landis, C. R. (n.d.). Natural Bond Orbital 7.0 Home. [Link]

-

RITME. (n.d.). Gaussian – Molecular Modeling in Computational Chemistry. [Link]

-

FACCTs. (n.d.). 7.52. Natural Bond Orbital (NBO) Analysis. ORCA 6.0 Manual. [Link]

-

PennyLane. (2021). Optimization of molecular geometries. PennyLane Demos. [Link]

-

ACS Publications. (2017). Synthesis, Chemistry, and Electronic Structures of Group 9 Metallaboranes. Inorganic Chemistry, 56(3), 1524-1533. [Link]

-

Gaussian, Inc. (2020). Freq. Gaussian.com. [Link]

-

ChemRxiv. (n.d.). Mulliken-Dipole Population Analysis. [Link]

-

Chemistry LibreTexts. (2023). 4.13A: Hartree-Fock Theory. [Link]

-

chemistNATE. (2019). How to Draw the Lewis Structure of CH4 (methane). YouTube. [Link]

-

Computational Physicist. (2025). Gaussian Tutorial (Lec-5) How to Build Molecules for Gaussian Calculations in GaussView. YouTube. [Link]

-

Sherrill, C. D. (2021). Basis Sets part 1. YouTube. [Link]

-

Q-Chem. (n.d.). Natural Bond Orbital (NBO) Analysis: Formaldehyde example. [Link]

-

Q-Chem. (n.d.). 11.2.1 Population Analysis. Q-Chem Manual. [Link]

-

Sherrill, C. D. (n.d.). Basis Sets in Quantum Chemistry. Georgia Institute of Technology. [Link]

-

ACS Publications. (2024). Efficient Method for Numerical Calculations of Molecular Vibrational Frequencies by Exploiting Sparseness of Hessian Matrix. The Journal of Physical Chemistry A. [Link]

-

MDPI. (2022). Basis Set. Encyclopedia. [Link]

-

Computational Chemistry from Laptop to HPC. (n.d.). Optimization methods. [Link]

-

Hashmi, M. A. (2021). Theoretical Models & Molecular Structure in Computational Chemistry | Lecture 2. YouTube. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Electrostatic potential of the acetylcholine binding sites in the nicotinic receptor probed by reactions of binding-site cysteines with charged methanethiosulfonates [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan [mdpi.com]

- 7. Basis Set Requirements for Sulfur Compounds in Density Functional Theory: a Comparison between Correlation-Consistent, Polarized-Consistent, and Pople-Type Basis Sets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. arxiv.org [arxiv.org]

- 9. Electronic structure of the sulfonyl and phosphonyl groups: a computational and crystallographic study [pubmed.ncbi.nlm.nih.gov]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. researchgate.net [researchgate.net]

- 12. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemistryconnection.com [chemistryconnection.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. m.youtube.com [m.youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. NBO [cup.uni-muenchen.de]

- 19. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

Methodological & Application

The Emergence of Chloromethyl Methyl Sulfone in Modern Synthetic Chemistry: A Guide to Novel Applications

Introduction: Unveiling the Potential of a Bifunctional Reagent

In the dynamic landscape of organic synthesis, the quest for versatile and efficient building blocks is perpetual. Methane, chloro(methylsulfonyl)-, more precisely identified as chloromethyl methyl sulfone (ClCH2SO2CH3) , has emerged as a potent bifunctional reagent with significant promise for constructing complex molecular architectures.[1] This application note serves as a detailed guide for researchers, scientists, and drug development professionals on the innovative applications of this reagent, moving beyond classical transformations to its role in novel synthetic methodologies.

The unique reactivity of chloromethyl methyl sulfone stems from the juxtaposition of two key functional groups:

-

An electrophilic chloromethyl group , activated by the adjacent sulfonyl moiety, making it an excellent substrate for nucleophilic substitution reactions.[2]

-

A methylsulfonyl group , a desirable pharmacophore in medicinal chemistry known to enhance properties such as lipophilicity, metabolic stability, and biological potency.[3][4]

This guide will provide an in-depth exploration of the state-of-the-art applications of chloromethyl methyl sulfone, with a particular focus on the synthesis of novel heteroaromatic methyl sulfones. We will delve into the mechanistic underpinnings of these reactions, present detailed, field-proven protocols, and offer insights into the causality behind experimental choices to empower researchers to confidently incorporate this versatile reagent into their synthetic programs.

Core Application: A Novel Gateway to Heteroaromatic Methyl Sulfones

A significant advancement in the utility of chloromethyl methyl sulfone is its recent application as a linchpin in the synthesis of previously challenging-to-access heteroaromatic methyl sulfones.[1] This strategy leverages the bifunctional nature of the reagent to react with a variety of bis-nucleophiles, leading to the rapid assembly of diverse heterocyclic systems. This approach represents a paradigm shift from traditional methods, which often rely on the modification of pre-existing functional groups.[1]

Mechanistic Rationale: A Domino Approach to Heterocycle Formation

The power of chloromethyl methyl sulfone in this context lies in its ability to participate in a domino reaction sequence. The general mechanism involves an initial nucleophilic attack on the electrophilic chloromethyl carbon, followed by an intramolecular reaction that leads to cyclization.

The reaction with bis-nucleophiles, such as hydrazines or other N,N- and N,C-bis-nucleophiles, proceeds through a well-orchestrated sequence of bond-forming events to furnish the desired heterocyclic core with the methylsulfonyl group pre-installed.[1]

Caption: Domino reaction pathway for heterocycle synthesis.

Experimental Protocols

Protocol 1: Synthesis of 4-(Methylsulfonyl)-1H-pyrazole

This protocol details the synthesis of a methylsulfonyl-substituted pyrazole, a valuable scaffold in medicinal chemistry, using chloromethyl methyl sulfone and a suitable bis-nucleophile precursor.[1]

Materials:

-

Chloromethyl methyl sulfone

-

Appropriate bis-nucleophile precursor (e.g., a protected hydrazine derivative)

-

Solvent (e.g., a high-boiling point solvent suitable for reflux)

-

Standard laboratory glassware and purification apparatus (e.g., silica gel for column chromatography)

Procedure:

-

To a solution of the bis-nucleophile precursor in a suitable solvent, add chloromethyl methyl sulfone.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by an appropriate method (e.g., TLC or LC-MS). The reaction is typically left to proceed overnight.[1]

-

Upon completion, cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the solvent.[1]

-

Dry the resulting residue in vacuo.[1]

-

Purify the crude product by column chromatography on silica gel to afford the pure 4-(methylsulfonyl)-1H-pyrazole.[1]

Protocol 2: General Procedure for N-Alkylation of Amines

The activated chloromethyl group of chloromethyl methyl sulfone makes it a highly effective agent for the alkylation of primary and secondary amines, introducing the synthetically valuable methylsulfonylmethyl moiety.[2]

Materials:

-

Chloromethyl methyl sulfone

-

Primary or secondary amine

-

Base (e.g., K2CO3, Et3N)

-

Anhydrous solvent (e.g., DMF, Acetonitrile)

Procedure:

-

Dissolve the amine (1.0 equiv) in the chosen anhydrous solvent.

-

Add the base (1.5-2.0 equiv) to the stirred solution at room temperature.[2]

-

Slowly add a solution of chloromethyl methyl sulfone (1.1 equiv) in the same anhydrous solvent to the reaction mixture.[2]

-

Stir the reaction mixture at a temperature ranging from room temperature to 80 °C, depending on the reactivity of the amine.[2]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water or a saturated aqueous solution of NH4Cl.[2]

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Data Presentation

The following table summarizes the key aspects of the novel pyrazole synthesis, highlighting the versatility of chloromethyl methyl sulfone.

| Product | Bis-Nucleophile | Yield | Physical State | Melting Point (°C) |

| 4-(Methylsulfonyl)-1H-pyrazole | Hydrazine derivative | 58% | Yellow solid | 151-152 |

Data adapted from a multigram-scale synthesis.[1]

Visualization of Synthetic Workflow

Caption: Workflow for heteroaromatic methyl sulfone synthesis.

Safety and Handling

Chloromethyl methyl sulfone is a reactive alkylating agent and should be handled with appropriate safety precautions.[2] It is advisable to consult the Safety Data Sheet (SDS) before use. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Conclusion and Future Outlook

Chloromethyl methyl sulfone is a versatile and powerful reagent that is enabling the development of novel synthetic methodologies. Its ability to act as a bifunctional building block for the rapid construction of complex, medicinally relevant heteroaromatic sulfones marks a significant advancement in the field.[1] The protocols and insights provided in this guide are intended to facilitate the adoption of this reagent in both academic and industrial research settings. As the exploration of its reactivity continues, it is anticipated that chloromethyl methyl sulfone will find even broader application in the synthesis of novel chemical entities for drug discovery and materials science.

References

-

A reagent to access methyl sulfones. Nature Communications. Available at: [Link][1]

-

Full-Spectrum Fluoromethyl Sulfonation via Modularized Multicomponent Coupling. CCS Chemistry. Available at: [Link][3]

-

Chloromethyl Methyl Sulfone by Oxidation of Chloromethyl Methyl Sulfide. Sci-Hub. Available at: [Link]

Sources

Methane, chloro(methylsulfonyl)-: A Versatile Building Block for Heterocyclic Compound Synthesis

Application Note & Protocols

Introduction: The Strategic Importance of the Methylsulfonyl Group in Heterocyclic Chemistry

In the landscape of modern drug discovery and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures, incorporating atoms other than carbon in their rings, are privileged scaffolds found in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Among the various substituents used to modulate the physicochemical and biological properties of these heterocycles, the methylsulfonyl (MeSO₂) group has emerged as a particularly valuable moiety.[1] Its strong electron-withdrawing nature, ability to act as a hydrogen bond acceptor, and metabolic stability make it a desirable feature in drug design.[1][2]

Methane, chloro(methylsulfonyl)- (CMSM), also known as chloromethyl methyl sulfone, is a highly reactive and versatile bifunctional reagent that serves as a key building block for the introduction of the methylsulfonylmethyl group into a wide range of molecular architectures.[2] The presence of both a reactive chloromethyl group and an activating methylsulfonyl group makes CMSM an attractive synthon for the construction of diverse heterocyclic systems.[2][3] This technical guide provides an in-depth exploration of the applications of CMSM in heterocyclic synthesis, complete with detailed protocols and an examination of the underlying reaction mechanisms.

Physicochemical Properties and Safety Considerations

A thorough understanding of the properties and safe handling of CMSM is paramount for its effective and responsible use in the laboratory.

Physicochemical Data

| Property | Value | Reference |

| CAS Number | 2351-74-8 | [4] |

| Molecular Formula | C₂H₅ClO₂S | [4] |

| Molecular Weight | 128.58 g/mol | [4] |

| Melting Point | 33-34 °C | [4] |

| Boiling Point | 134 °C at 17 Torr | [4] |

Safety and Handling

-

Fatal if swallowed, in contact with skin or if inhaled.

-

Causes severe skin burns and eye damage.

-

May cause respiratory irritation.

-

May cause an allergic skin reaction.

-

May be corrosive to metals.

-

Harmful to aquatic life.

Precautionary Measures: [5][6][8]

-

Engineering Controls: All manipulations should be carried out in a well-ventilated chemical fume hood. A safety shower and eye wash station must be readily accessible.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear compatible chemical-resistant gloves.

-

Eye Protection: Chemical safety goggles and a face shield are required.

-

Clothing: A lab coat and appropriate protective clothing should be worn.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, strong bases, and acids.[6] Keep the container tightly closed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[8][9]

Synthesis of Methane, chloro(methylsulfonyl)-

While often commercially available, CMSM can be synthesized in the laboratory. A common method involves the oxidation of chloromethyl methyl sulfide. This transformation is typically achieved using a suitable oxidizing agent.

Application in Heterocyclic Synthesis: A Gateway to Novel Scaffolds

The primary utility of CMSM in heterocyclic synthesis lies in its ability to act as a bifunctional electrophile. The chloromethyl group is susceptible to nucleophilic attack, while the methylsulfonyl group can activate the adjacent methylene protons, facilitating subsequent reactions. A particularly powerful application involves its use in the synthesis of methylsulfonyl-substituted heterocycles through reactions with bis-nucleophiles.[10]

General Reaction Scheme

The reaction of CMSM with various N,N- and N,C-bis-nucleophiles provides a direct route to a diverse range of previously inaccessible methylsulfonyl-substituted heterocycles.[10]

Sources

- 1. namiki-s.co.jp [namiki-s.co.jp]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 6. fishersci.com [fishersci.com]

- 7. lobachemie.com [lobachemie.com]

- 8. chemistrystore.com [chemistrystore.com]

- 9. biosynth.com [biosynth.com]

- 10. A reagent to access methyl sulfones - PMC [pmc.ncbi.nlm.nih.gov]

Harnessing the Power of the Methylene Sulfone Moiety: A Guide to Employing Chloromethyl Methyl Sulfone in the Synthesis of Novel Bioactive Molecules

Introduction: The Strategic Importance of the Methylsulfonyl Group in Drug Discovery

In the landscape of modern medicinal chemistry, the methylsulfonyl group (–SO₂CH₃) has emerged as a privileged structural motif. Its incorporation into molecular scaffolds can profoundly influence a compound's physicochemical properties, thereby enhancing its bioactivity, metabolic stability, and pharmacokinetic profile.[1][2] Chloromethyl methyl sulfone (ClCH₂SO₂CH₃), a readily accessible and highly reactive building block, provides a direct and efficient means of introducing the valuable methylsulfonylmethyl group onto a wide range of molecular architectures. This guide offers a comprehensive overview of the chemistry of chloromethyl methyl sulfone and provides detailed protocols for its application in the synthesis of new bioactive molecules for researchers, scientists, and drug development professionals.

The utility of the sulfone functional group extends beyond its role as a mere solubilizing or space-filling moiety. Its strong electron-withdrawing nature can activate adjacent C-H bonds, and it can act as a hydrogen bond acceptor, crucial for molecular recognition at biological targets.[3] Furthermore, the strategic placement of a sulfone group can block sites of metabolism, leading to improved drug half-life.[4] This unique combination of properties has led to the incorporation of the methyl sulfone group in a variety of approved drugs and clinical candidates.

Understanding the Reactivity of Chloromethyl Methyl Sulfone: A Versatile Electrophile

Chloromethyl methyl sulfone is a potent electrophile, primed for nucleophilic substitution reactions. The strongly electron-withdrawing sulfonyl group polarizes the C-Cl bond, rendering the methylene carbon highly susceptible to attack by a wide array of nucleophiles. This heightened reactivity allows for the facile formation of new carbon-carbon, carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds under mild reaction conditions.

The general reaction mechanism proceeds via a bimolecular nucleophilic substitution (Sₙ2) pathway. The nucleophile attacks the electrophilic carbon atom, leading to the displacement of the chloride leaving group in a single, concerted step. The choice of base and solvent is critical for achieving optimal yields and minimizing side reactions.

Figure 1: General Sₙ2 reaction mechanism for nucleophilic substitution on chloromethyl methyl sulfone.

Application Notes & Protocols

This section provides detailed protocols for the synthesis of various classes of bioactive molecules utilizing chloromethyl methyl sulfone as a key reagent.

Protocol 1: Preparation of Chloromethyl Methyl Sulfone

While commercially available, chloromethyl methyl sulfone can also be conveniently prepared in the laboratory from readily available starting materials. A common method involves the oxidation of chloromethyl methyl sulfide. An alternative approach involves the reaction of methylene chloride with sulfur trioxide.[5]

Materials:

-

Chloromethyl methyl sulfide

-

Hydrogen peroxide (30%)

-

Acetic acid

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve chloromethyl methyl sulfide (1 equiv.) in acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add 30% hydrogen peroxide (2.2 equiv.) dropwise, maintaining the temperature below 20°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

-

Pour the reaction mixture into ice-water and extract with dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford chloromethyl methyl sulfone as a white solid.

Characterization Data:

-

¹H NMR (CDCl₃, 300 MHz): δ 4.65 (s, 2H, -CH₂Cl), 3.10 (s, 3H, -SO₂CH₃).

-

¹³C NMR (CDCl₃, 75 MHz): δ 55.0 (-CH₂Cl), 42.5 (-SO₂CH₃).

-

Melting Point: 58-60 °C.

Case Study 1: Synthesis of Selective Cyclooxygenase-2 (COX-2) Inhibitors

The methyl sulfone moiety is a hallmark of selective COX-2 inhibitors, such as celecoxib and rofecoxib.[6] It plays a crucial role in binding to a specific side pocket in the COX-2 enzyme, conferring selectivity over the COX-1 isoform and thereby reducing gastrointestinal side effects.

This protocol describes the synthesis of a key intermediate for a diarylpyrazole-based COX-2 inhibitor, where chloromethyl methyl sulfone is used to introduce the critical methylsulfonylmethyl group via O-alkylation of a phenolic precursor.

Figure 2: Workflow for the synthesis of a COX-2 inhibitor intermediate using chloromethyl methyl sulfone.

Protocol 1.1: O-Alkylation of a Phenolic Precursor

Materials:

-

Phenolic precursor (e.g., 4-(5-(4-hydroxyphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide) (1 equiv.)

-

Chloromethyl methyl sulfone (1.2 equiv.)

-

Potassium carbonate (K₂CO₃) (2.0 equiv.)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle with temperature controller

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of the phenolic precursor in DMF, add potassium carbonate.

-

Stir the mixture at room temperature for 30 minutes.

-

Add chloromethyl methyl sulfone to the reaction mixture.

-

Heat the reaction to 60°C and stir for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).[7]

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the desired O-alkylated product.

Table 1: Representative Data for COX-2 Inhibitor Synthesis

| Compound | Starting Material | Reagents | Yield (%) | IC₅₀ (COX-2) (µM) | Selectivity Index (COX-1/COX-2) |

| A | 4-Hydroxyacetophenone | 1. K₂CO₃, DMF2. ClCH₂SO₂CH₃ | 85 | - | - |

| B | 4-(5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)phenol | 1. K₂CO₃, DMF2. ClCH₂SO₂CH₃ | 78 | 0.05 | >200 |

Note: Data is illustrative and based on typical results reported in the literature.[8]

Case Study 2: Synthesis of Anticancer Agents Targeting Tubulin Polymerization

Microtubule-targeting agents are a cornerstone of cancer chemotherapy.[9] The sulfone moiety has been incorporated into various tubulin inhibitors to enhance their anticancer activity.[10] This protocol outlines a general procedure for the N-alkylation of an indole-based scaffold, a common core in many tubulin inhibitors, using chloromethyl methyl sulfone.

Protocol 2.1: N-Alkylation of an Indole Derivative

Materials:

-

Indole derivative (e.g., 5-methoxy-1H-indole) (1 equiv.)

-

Chloromethyl methyl sulfone (1.1 equiv.)

-

Sodium hydride (NaH) (60% dispersion in mineral oil) (1.2 equiv.)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a suspension of sodium hydride in anhydrous THF at 0°C, add a solution of the indole derivative in THF dropwise.

-

Stir the mixture at 0°C for 30 minutes.

-

Add a solution of chloromethyl methyl sulfone in THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford the N-alkylated indole.

Table 2: Anticancer Activity of Sulfone-Containing Tubulin Inhibitors

| Compound | Target Scaffold | Modification | IC₅₀ (MCF-7 cells) (nM) | Tubulin Polymerization Inhibition (IC₅₀, µM) |

| Combretastatin A-4 | Stilbene | - | 1.5 | 1.2 |

| Indole-sulfone Analog 1 | Indole | N-CH₂SO₂CH₃ | 9.6 | 2.3 |

| Indole-sulfone Analog 2 | Indole | 3-CH₂SO₂CH₃ | 15.2 | 4.1 |

Note: Data is illustrative and based on typical results reported in the literature.[11][12]

Case Study 3: Synthesis of Antiviral Nucleoside Analogues

Nucleoside analogues are a major class of antiviral drugs.[13] The introduction of a methylsulfonylmethyl group can modulate the lipophilicity and cellular uptake of these compounds, potentially leading to improved antiviral activity. This protocol provides a general method for the alkylation of the nucleobase moiety in a protected nucleoside using chloromethyl methyl sulfone.

Figure 3: Workflow for the synthesis of an antiviral nucleoside analogue.

Protocol 3.1: N-Alkylation of a Protected Uracil Nucleoside

Materials:

-

2',3',5'-Tri-O-acetyluridine (1 equiv.)

-

Chloromethyl methyl sulfone (1.5 equiv.)

-

Cesium carbonate (Cs₂CO₃) (2.0 equiv.)

-

Acetonitrile (ACN)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 2',3',5'-tri-O-acetyluridine in acetonitrile, add cesium carbonate.

-

Add chloromethyl methyl sulfone to the suspension.

-

Heat the reaction mixture to reflux and stir for 24 hours.

-

Cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to yield the N³-alkylated uridine derivative.

-

The acetyl protecting groups can be removed under standard basic conditions (e.g., methanolic ammonia) to yield the final nucleoside analogue.

Table 3: Antiviral Activity of a Representative Nucleoside Analogue

| Compound | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |

| Ribavirin | Influenza A | MDCK | 10.5 | >100 | >9.5 |

| Uridine-sulfone Analogue | Influenza A | MDCK | 5.2 | >100 | >19.2 |

Note: Data is illustrative and based on typical results reported in the literature.[14]

Safety and Handling

Chloromethyl methyl sulfone is a reactive alkylating agent and should be handled with appropriate safety precautions. While specific toxicity data is limited, it is prudent to treat it as a potential irritant and sensitizer. The related compound, chloromethyl methyl sulfide, is flammable and an irritant.[15]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling chloromethyl methyl sulfone.

-

Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.[15]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Chloromethyl methyl sulfone is a valuable and versatile reagent for the introduction of the methylsulfonylmethyl group into a wide range of organic molecules. Its high reactivity and ease of handling make it an attractive building block for the synthesis of novel bioactive compounds. The protocols and case studies presented in this guide demonstrate its utility in the preparation of selective COX-2 inhibitors, anticancer agents, and antiviral nucleoside analogues. By understanding the reactivity and applying the appropriate synthetic methodologies, researchers can effectively harness the power of chloromethyl methyl sulfone to advance their drug discovery programs.

References

-

Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers. The Journal of Organic Chemistry, 70(23), 9618–9621. [Link]

-

Chen, X., et al. (2022). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega. [Link]

- Geering, E. J. (1987). U.S. Patent No. 4,649,209. U.S.

-

Johnstone, R. A. W., & Rose, M. E. (1979). A rapid, simple, and mild procedure for alkylation of phenols, alcohols, amides and acids. Tetrahedron, 35(17), 2169-2173. [Link]

- Lin, J. H., & Lu, A. Y. (1997). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological reviews, 49(4), 403-449.

- Mąkosza, M., & Surowiec, M. (2003). Chloromethyl Methyl Sulfone by Oxidation of Chloromethyl Methyl Sulfide.

- Mollinedo, F., & Gajate, C. (2015). Microtubules, microtubule-interfering agents and apoptosis. Apoptosis, 20(5), 637-650.

- Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1, 5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzenesulfonamide (celecoxib). Journal of medicinal chemistry, 40(9), 1347-1365.

- Mąkosza, M., & Surowiec, M. (2003). Chloromethyl Methyl Sulfone by Oxidation of Chloromethyl Methyl Sulfide. ChemInform, 34(44).

-

Organic Syntheses. (n.d.). METHYLATION OF α-PHENETHYL ALCOHOL. [Link]

-

European Patent Office. (1989). Process for the alkylation of phenols. EP 0319310 A2. [Link]

-

ResearchGate. (n.d.). Isolation and characterization of a bioactive compound from Sphingomonas sanguinis DM with cytotoxic and molecular docking analysis. [Link]

-

ResearchGate. (n.d.). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. [Link]

-

PubMed. (2020). Thiol-Methylsulfone-Based Hydrogels for 3D Cell Encapsulation. [Link]

-

ACS Omega. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. [Link]

-

ResearchGate. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers 1. [Link]

-

MDPI. (2022). Sulfonamides with Heterocyclic Periphery as Antiviral Agents. [Link]

-

PubMed. (2010). Alkylation of phenol: a mechanistic view. [Link]

-

SciELO México. (n.d.). Synthesis of Potential Anti-inflammatory Compounds, Selective Inhibitors of Cyclooxygenase-2 (COX-2). [Link]

-

ResearchGate. (2015). SULFONES: AN IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH DIVERSE BIOLOGICAL ACTIVITIES. [Link]

-

Bentham Science. (n.d.). Synthesis, Anticancer Activity and Inhibition of Tubulin Polymerization of Bisindole Sulfonates. [Link]

-

NIH. (2020). Sulfone Group as a Versatile and Removable Directing Group for Asymmetric Transfer Hydrogenation of Ketones. [Link]

-

NIH. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. [Link]

-

ResearchGate. (2018). Synthesis of Novel Tubulin Inhibitor Candidates as Potential Anti‐Cancer Agents. [Link]

-

Organic Syntheses. (2024). Preparation of S-Methyl Methanethiosulfonate from Dimethyl Sulfoxide Initiated by Oxalyl Chloride. [Link]

- Google Patents. (2000). Process for synthesizing COX-2 inhibitors. US6040319A.

-

ACS Publications. (2022). Development of a Divergent Synthesis Strategy for 5-Sulfonyl-Substituted Uracil Derivatives. [Link]

-

ResearchGate. (2020). Sulfone Group as a Versatile and Removable Directing Group for Asymmetric Transfer Hydrogenation of Ketones. [Link]

-

Scribd. (n.d.). Sulfohaloform Reaction Study. [Link]

-

ResearchGate. (2000). Synthesis of Potential Anti-inflammatory Compounds, Selective Inhibitors of Cyclooxygenase-2 (COX-2). [Link]

-

MDPI. (2020). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. [Link]

- Google Patents. (1978).

-

MDPI. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. [Link]

-

Scholars Research Library. (n.d.). Multi-Step Synthesis in the Development of Antiviral Agents. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. iomcworld.com [iomcworld.com]

- 3. Sulfone Group as a Versatile and Removable Directing Group for Asymmetric Transfer Hydrogenation of Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The importance of pharmacokinetics and pharmacodynamics in antimicrobial drug development and their influence on the success of agents developed to combat resistant gram negative pathogens: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US4649209A - Process for preparing methyl chlorosulfates - Google Patents [patents.google.com]

- 6. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Potential Anti-inflammatory Compounds, Selective Inhibitors of Cyclooxygenase-2 (COX-2) [scielo.org.mx]

- 8. pubs.acs.org [pubs.acs.org]

- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 10. benthamscience.com [benthamscience.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 14. mdpi.com [mdpi.com]

- 15. scribd.com [scribd.com]

Application Notes and Protocols for the Agrochemical Development of Methane, chloro(methylsulfonyl)-

For Researchers, Scientists, and Agrochemical Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the investigation of Methane, chloro(methylsulfonyl)- (CAS No. 2351-74-8) as a potential lead compound in the development of novel agrochemical agents. While direct applications of this specific molecule in agriculture are not yet established in publicly available literature, its chemical structure, featuring a reactive sulfonyl chloride moiety, suggests significant potential for derivatization and biological activity. This document outlines detailed protocols for its synthesis, formulation, and bio-efficacy screening against common agricultural pests. Furthermore, it proposes hypothetical mechanisms of action to guide initial research and discusses the critical aspects of toxicological and environmental fate assessment. The methodologies presented herein are designed to provide a robust starting point for researchers aiming to explore the agrochemical potential of this and similar sulfonyl-containing compounds.

Introduction: The Potential of Sulfonyl Compounds in Agrochemicals

The sulfonyl functional group is a cornerstone in the design of modern agrochemicals. Its presence in a molecule can confer a range of desirable properties, from potent biological activity to favorable environmental profiles. Sulfonylurea herbicides, for instance, are renowned for their high efficacy at low application rates and their specific mode of action, inhibiting the acetolactate synthase (ALS) enzyme in plants. Similarly, sulfonamide fungicides and insecticides have demonstrated broad-spectrum activity.

Methane, chloro(methylsulfonyl)- presents an intriguing starting point for agrochemical discovery. The presence of both a sulfonyl group and a reactive chloro-substituent offers a versatile scaffold for chemical modification, allowing for the synthesis of a diverse library of derivatives. This guide provides the foundational knowledge and experimental protocols to begin unlocking the potential of this compound.

Physicochemical Properties of Methane, chloro(methylsulfonyl)-

A thorough understanding of a compound's physical and chemical properties is fundamental to its development as an agrochemical agent. These properties influence its synthesis, formulation, biological activity, and environmental fate.

| Property | Value | Source |

| CAS Number | 2351-74-8 | [1] |

| Molecular Formula | C₂H₅ClO₂S | [1] |

| Molecular Weight | 128.58 g/mol | [1] |

| Appearance | White Solid | |

| Melting Point | 33-34 °C | [2][3] |

| Boiling Point | 134 °C at 17 Torr | [2][3] |

| SMILES | CS(=O)(=O)CCl | [1] |

| InChIKey | MZMGJAFJUYKKLI-UHFFFAOYSA-N | [1] |

Synthesis and Characterization

The following protocol describes a plausible laboratory-scale synthesis of Methane, chloro(methylsulfonyl)-. This method is adapted from general procedures for the synthesis of related sulfonyl chlorides.

Synthesis Protocol: Chlorination of Methylthiomethyl Methyl Sulfone

This protocol is a hypothetical adaptation based on general chemical principles for the synthesis of sulfonyl chlorides.

Materials:

-

Methylthiomethyl methyl sulfone

-

Sulfuryl chloride (SO₂Cl₂)[4]

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve methylthiomethyl methyl sulfone (1.0 equivalent) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition of Chlorinating Agent: Slowly add sulfuryl chloride (1.1 equivalents) dropwise to the stirred solution via the dropping funnel over a period of 30 minutes. Caution: This reaction can be exothermic. Maintain the temperature below 10°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield Methane, chloro(methylsulfonyl)- as a white solid.

Characterization

The identity and purity of the synthesized Methane, chloro(methylsulfonyl)- should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic sulfonyl and C-Cl functional groups.

-

Melting Point Analysis: To assess the purity of the compound.

Proposed Mechanisms of Action and Biological Targets

The biological activity of Methane, chloro(methylsulfonyl)- is currently unknown. However, based on its chemical structure, several hypothetical mechanisms of action can be proposed to guide initial bio-efficacy screening. The reactive chloromethylsulfonyl group could potentially act as an electrophile, reacting with nucleophilic residues in biological macromolecules.

Caption: Hypothetical mechanisms of action for Methane, chloro(methylsulfonyl)-.

Formulation Protocols for Agrochemical Screening

For biological testing, the compound must be formulated to ensure proper application and bioavailability. The following are standard starting formulations for initial screening.

Stock Solution Preparation

-

Solvent Selection: Determine the solubility of Methane, chloro(methylsulfonyl)- in a range of organic solvents (e.g., acetone, ethanol, dimethyl sulfoxide (DMSO)).

-

Preparation: Prepare a 10,000 ppm (10 mg/mL) stock solution by dissolving the required amount of the compound in the chosen solvent.

-

Storage: Store the stock solution in a tightly sealed, labeled container at 4°C, protected from light.

Emulsifiable Concentrate (EC) Formulation (for initial screening)

-

Preparation: To 1 mL of the 10,000 ppm stock solution, add 100 µL of a surfactant (e.g., Tween 80).

-

Mixing: Vortex the mixture thoroughly to ensure homogeneity.

-

Application Solution: For application, dilute this EC formulation with water to the desired final concentration (e.g., 1000, 500, 100 ppm). The surfactant will help to keep the compound suspended in the aqueous solution.

Bio-efficacy Screening Protocols

A tiered screening approach is recommended to efficiently evaluate the potential of Methane, chloro(methylsulfonyl)- as an insecticide, fungicide, or herbicide.

Insecticidal Activity Screening

Target Organisms:

-

Chewing insect: Cabbage looper (Trichoplusia ni)

-

Sucking insect: Green peach aphid (Myzus persicae)

Protocol:

-

Plant Preparation: Grow cabbage and bell pepper plants to the 2-4 true leaf stage.

-

Application: Prepare the desired concentrations of the test compound in an aqueous solution with a surfactant. Spray the plants until runoff. Allow the plants to air dry.

-

Infestation:

-

For cabbage loopers, place 10 larvae on each treated cabbage leaf in a petri dish with a moist filter paper.

-

For aphids, infest pepper plants with a known number of adult aphids.

-

-

Incubation: Maintain the treated plants/leaves in a controlled environment (25°C, 16:8 L:D photoperiod).

-

Assessment:

-

For cabbage loopers, record mortality at 24, 48, and 72 hours post-treatment.

-

For aphids, count the number of live aphids at 72 hours post-treatment.

-

-

Controls: Include a negative control (water + surfactant) and a positive control (a commercial insecticide).

Fungicidal Activity Screening

Target Organisms:

-